molecular formula C10H8Cl2O B043695 6,8-Dichloro-2-tetralone CAS No. 113075-86-8

6,8-Dichloro-2-tetralone

Cat. No.: B043695
CAS No.: 113075-86-8
M. Wt: 215.07 g/mol
InChI Key: MKIJLGJYMAVHPA-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-tetralone is a chemical compound with the molecular formula C10H8Cl2O. It is characterized by the presence of two chlorine atoms at the 6th and 8th positions of the tetralone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-2-tetralone typically involves the chlorination of 2-tetralone. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable solvent such as acetic acid. The reaction is exothermic and requires careful monitoring to ensure the selective chlorination at the 6th and 8th positions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dichloro-2-tetralone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as selenium dioxide (SeO2) or potassium permanganate (KMnO4).

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) to yield the corresponding alcohol.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: SeO2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted tetralone derivatives.

Scientific Research Applications

6,8-Dichloro-2-tetralone has several applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-tetralone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit monoamine oxidase, thereby increasing the levels of neurotransmitters such as serotonin and dopamine in the central nervous system .

Comparison with Similar Compounds

    2-Tetralone: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.

    6-Chloro-2-tetralone: Contains only one chlorine atom, leading to different reactivity and properties.

    8-Chloro-2-tetralone: Similar to 6-Chloro-2-tetralone but with the chlorine atom at a different position.

Uniqueness: The dual chlorination enhances its ability to participate in various substitution reactions and increases its biological activity compared to its mono-chlorinated counterparts .

Properties

IUPAC Name

6,8-dichloro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIJLGJYMAVHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394707
Record name 6,8-dichloro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113075-86-8
Record name 6,8-dichloro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

149.4 g of 2,4-dichlorophenylacetyl chloride dissolved in 200 ml of methylene chloride were added dropwise within 60 minutes to 115 g of aluminum chloride in 700 ml of methylene chloride while stirring at 0° to 5°. Thereafter, ethylene was introduced at between 0° and 5° during 30 minutes, whereupon the mixture was stirred further at room temperature for 1 hour and thereafter treated at between 0° and 5° with 300 ml of ice-water. The methylene chloride phase was washed, respectively, with 2N hydrochloric acid, with water, with saturated sodium bicarbonate solution and again with water. The aqueous phases were extracted with methylene chloride. The methylene chloride phases were combined, dried and evaporated. The residue was triturated with 100 ml of low-boiling petroleum ether, a further 250 ml of low-boiling petroleum ether were later added thereto and the mixture was left to stand in a refrigerator for 72 hours. The solid was filtered off and filtered over 600 g of silica gel (particle size 0.2-0.5 mm) while eluting with chloroform. There was obtained 6.8-dichloro-3,4-dihydro-2(1H)-naphthalenone which exhibits a melting point of 90°-92° after recrystallization from low-boiling petroleum ether at 0° to 5°.
Quantity
149.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Four

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